molecular formula C15H28N2O2 B595188 tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1256643-27-2

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B595188
CAS No.: 1256643-27-2
M. Wt: 268.401
InChI Key: MCLHMSGEDWSROH-UHFFFAOYSA-N
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Description

“tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” is a specialty chemical . It has the molecular formula C15H28N2O2 and a molecular weight of 268.39 . It is used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation as well as chemical conjugates .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 268.4 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Drug Discovery

tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate is a component of novel spiro scaffolds designed for drug discovery. Inspired by the spiro structures of bioactive natural products like histrionicotoxins, these scaffolds are synthesized using robust methods and are ready-to-use building blocks for potential lead generation libraries in pharmaceutical research. Key steps in the synthesis include Ring-Closing Metathesis (RCM) and bromine-mediated cyclization under acidic conditions (Jenkins et al., 2009).

Chemical Space Exploration

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, demonstrates the exploration of chemical space complementary to piperidine ring systems. This involves efficient synthetic routes that enable further selective derivation on various ring structures, highlighting the versatility of these compounds in accessing novel chemical spaces (Meyers et al., 2009).

Supramolecular Arrangements

The preparation of related diazaspiro compounds reveals their role in supramolecular arrangements. For example, the study of cyclohexane-5-spirohydantoin derivatives indicates that substituents on the cyclohexane ring significantly influence these arrangements, demonstrating the structural diversity and potential applications of spiro compounds in materials science (Graus et al., 2010).

Solid-Phase Synthesis

The solid-phase synthesis of diazaspirocycles, including this compound, involves the annulation of primary amines with resin-bound bismesylates. This process highlights the efficiency of solid-phase methods in the synthesis of complex heterocycles, potentially beneficial in high-throughput pharmaceutical research (Macleod et al., 2006).

Safety and Hazards

The safety information available indicates that “tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate” has the following hazard statements: H302, H315, H319 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation . The recommended precautionary statements include: P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, P362 .

Properties

IUPAC Name

tert-butyl 3,10-diazaspiro[5.6]dodecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-7-15(8-12-17)5-4-9-16-10-6-15/h16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLHMSGEDWSROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCNCC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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